DRD2 vs. DRD1 Selectivity: Ranatensin as a >787-Fold Dopamine D2 Receptor-Preferring Ligand
Ranatensin exhibits a profound selectivity for dopamine D2 receptors (DRD2) over D1 receptors (DRD1), a property not shared by bombesin, litorin, or neuromedin B, which lack significant dopaminergic activity. In competitive radioligand binding assays using rat brain membranes, ranatensin displaced [³⁵S]GTPγS binding at DRD2 with an IC₅₀ of 12.69 ± 1.21 nM, whereas displacement at DRD1 was negligible (IC₅₀ > 10,000 nM), yielding a selectivity ratio exceeding 787-fold [1]. In rat spinal cord homogenates, DRD2 IC₅₀ was 48.78 ± 1.15 nM with DRD1 again >10,000 nM (>205-fold selectivity) [1]. This dopaminergic activity is structurally unique to ranatensin within the bombesin-like peptide family; bombesin, litorin, and neuromedin B do not engage dopamine receptors at comparable concentrations, as their primary targets are restricted to BB1 and BB2 bombesin receptor subtypes [2].
| Evidence Dimension | DRD2 vs. DRD1 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | DRD2 IC₅₀ = 12.69 ± 1.21 nM (brain); 48.78 ± 1.15 nM (spinal cord) |
| Comparator Or Baseline | DRD1 IC₅₀ > 10,000 nM (both brain and spinal cord); Bombesin, litorin, neuromedin B: no significant DRD2/DRD1 binding reported |
| Quantified Difference | >787-fold DRD2-over-DRD1 selectivity (brain); >205-fold (spinal cord); Unique dopaminergic target engagement vs. bombesin family peptides |
| Conditions | Rat brain membrane and spinal cord homogenate competition binding assays; [³⁵S]GTPγS functional binding; unlabeled DRD1 antagonist SCH-23390 and DRD2 antagonist spiperone as displacers |
Why This Matters
For researchers studying dopaminergic signaling in cancer or CNS contexts, ranatensin provides a unique peptide-based DRD2-preferring pharmacological tool that cannot be replicated by bombesin or its analogs, enabling dissection of DRD2-mediated pathways without confounding bombesin receptor activation.
- [1] Laskowska, A.K., et al. The Role of a Natural Amphibian Skin-Based Peptide, Ranatensin, in Pancreatic Cancers Expressing Dopamine D2 Receptors. Cancers 14(22), 5535 (2022). DOI: 10.3390/cancers14225535. (Figure 1, top panel; Section 3.1). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Bombesin receptors: nonselective agonists include bombesin, litorin, ranatensin, alytesin. No dopaminergic activity reported for bombesin or litorin. PMC5417335, Table 1. View Source
